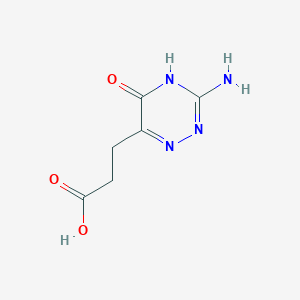

3-(3-Amino-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL)propanoic acid

Description

Discovery and Development History

The discovery and development of 3-(3-amino-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid can be traced through the broader evolution of 1,2,4-triazine chemistry, which has experienced significant growth since the early 2000s. The compound, bearing the Chemical Abstracts Service registry number 220459-24-5, represents a sophisticated example of heterocyclic design that emerged from the systematic exploration of triazine derivatives for pharmaceutical applications.

The synthetic accessibility of this compound became possible through advances in triazine chemistry methodologies, particularly the development of condensation reactions involving 1,2-dicarbonyl compounds with corresponding acid hydrazides. The predominant method used for the synthesis of substituted 1,2,4-triazines involves the condensation reaction of a 1,2-dicarbonyl with the corresponding acid hydrazide, a chemistry that has been extensively utilized for preparing 1,2,4-triazines where the 5- and 6-substituents can be strategically varied. This synthetic approach enabled the creation of complex derivatives like this compound, which incorporates both nitrogen-containing functionality and carboxylic acid groups that enhance its potential for biological interactions.

The historical development of this compound class was significantly influenced by the growing recognition of triazines as privileged scaffolds in medicinal chemistry. The explosion of the kinase inhibitor field in the early 2000s and the pressing need for novel, druggable scaffolds led to numerous applications of triazine derivatives against diverse therapeutic targets. This period saw the emergence of structure-based drug design approaches that highlighted the potential of 1,2,4-triazine derivatives as bioactive molecules, with compounds showing potent activity as adenosine receptor antagonists and other therapeutic targets.

Position Within Triazine Chemistry

Within the broader landscape of triazine chemistry, this compound occupies a distinctive position as a 1,2,4-triazine derivative. The triazine family consists of three isomeric forms: 1,2,3-triazine, 1,2,4-triazine, and 1,3,5-triazine (s-triazine), each possessing unique chemical properties and synthetic accessibility. The 1,2,4-triazine scaffold represented by this compound offers particular advantages in terms of its electronic properties and ability to participate in diverse chemical transformations.

The compound's molecular formula of C6H8N4O3 with a molecular weight of 184.15 daltons places it within an optimal size range for drug-like properties while maintaining sufficient complexity for specific biological interactions. The presence of the amino group at position 3 of the triazine ring, combined with the oxo functionality at position 5 and the propanoic acid substituent at position 6, creates a unique substitution pattern that distinguishes it from other triazine derivatives in the literature.

Comparative analysis with related triazine compounds reveals the strategic importance of the propanoic acid chain. While many triazine derivatives focus on aromatic substitution patterns, the incorporation of an aliphatic carboxylic acid chain provides additional hydrogen bonding capabilities and aqueous solubility characteristics that are advantageous for biological applications. This structural feature aligns with the growing trend in heterocyclic chemistry toward incorporating flexible linkers and polar functional groups to enhance pharmacological properties.

The compound can be compared with other significant triazine derivatives, such as those used as adenosine A2A receptor antagonists, where 1,2,4-triazine cores have demonstrated potent activity with favorable ligand efficiency profiles. The structural diversity achievable within the 1,2,4-triazine framework has made it an attractive target for structure-activity relationship studies, with researchers systematically exploring how different substitution patterns affect biological activity and physicochemical properties.

Significance in Heterocyclic Compound Research

The significance of this compound in heterocyclic compound research extends beyond its individual properties to represent broader trends in the field. The compound exemplifies the evolution of heterocyclic chemistry toward more sophisticated molecular architectures that combine multiple functional elements within a single scaffold. This approach reflects the modern understanding that optimal biological activity often requires the precise spatial arrangement of hydrogen bond donors, acceptors, and hydrophobic elements.

Research into triazine-based heterocyclic hybrids has demonstrated enhanced biological activities in recent years, with the s-triazine derivatives showing particular promise in various therapeutic applications. The systematic exploration of triazine derivatives has revealed their potential as anticancer, anti-inflammatory, antiviral, anticonvulsant, anti-tubercular, antidiabetic, and antimicrobial agents. The structural features present in this compound position it within this active research area, where the combination of triazine heterocycles with bioactive substituents has proven to be a fruitful approach for drug discovery.

The compound's role in advancing synthetic methodologies cannot be understated. The synthesis of complex triazine derivatives like this compound has driven the development of new synthetic strategies, including microwave-assisted cyclization reactions and regioselective substitution methods. These advances have broader implications for heterocyclic chemistry, providing tools and strategies that can be applied to other heterocyclic systems.

Furthermore, the compound serves as a valuable probe for understanding structure-activity relationships within the triazine family. The presence of multiple functional groups allows researchers to systematically modify different regions of the molecule to understand their individual contributions to biological activity. This approach has proven particularly valuable in the development of adenosine receptor antagonists and other therapeutic targets where triazine scaffolds have shown promise.

The importance of this compound class is also reflected in the growing number of patents and commercial availability from multiple chemical suppliers, indicating both academic interest and potential commercial applications. The continued research interest in triazine derivatives, particularly those incorporating amino and carboxylic acid functionalities, suggests that compounds like this compound will continue to play important roles in advancing our understanding of heterocyclic chemistry and its applications in drug discovery.

Properties

IUPAC Name |

3-(3-amino-5-oxo-4H-1,2,4-triazin-6-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O3/c7-6-8-5(13)3(9-10-6)1-2-4(11)12/h1-2H2,(H,11,12)(H3,7,8,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUPLOPZRMXCXPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C1=NN=C(NC1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80362592 | |

| Record name | 3-(3-AMINO-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-6-YL)PROPANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80362592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220459-24-5 | |

| Record name | 3-(3-AMINO-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-6-YL)PROPANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80362592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclisation de précurseurs aminés

Une méthode courante consiste à faire réagir un dérivé d'aminopropanoïque avec un agent cyclisant, tel que la cyanuric chloride ou des dérivés de thiourée, pour former la structure triazinique.

- Réactifs principaux : 3-aminopropanoïque ou ses dérivés, cyanuric chloride, ou thiourée.

- Conditions : Réaction en milieu aqueux ou organique, à température modérée à élevée (20–120°C), sous atmosphère inerte ou en présence d’un catalyseur basique (ex. sodium hydroxide).

- Étapes clés :

- Activation du précurseur aminé.

- Cyclisation pour former le noyau triazinique.

- Purification par recristallisation ou chromatographie.

3-aminopropanoïque + cyanuric chloride → cyclisation → 3-(3-Amino-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid

Condensation à partir de dérivés de cyanuric chloride

Une autre voie implique la réaction d’un dérivé chloré de cyanuric (cyanuric chloride) avec des amines ou des dérivés d’acides aminés, suivie d’une cyclisation.

| Étape | Description | Conditions | Réactifs |

|---|---|---|---|

| 1 | Activation du précurseur | Reflux, solvant aqueux ou organique | Cyanuric chloride, NaOH |

| 2 | Cyclisation | Reflux, température contrôlée | Amino-acides ou dérivés aminés |

| 3 | Purification | Recristallisation | Solvants organiques ou eau |

Synthèse par réaction de condensation de précurseurs aminés et dérivés carbonylés

Une autre méthode consiste à faire réagir un précurseur aminé avec un dérivé carbonylé, comme un acide β-aminopropanoïque ou un dérivé de l’acide malonique, en présence d’un agent de condensation.

Méthodes industrielles et améliorations

Les procédés à l’échelle industrielle utilisent souvent la réaction en flux continu pour améliorer la reproductibilité, la pureté et le rendement. La purification se fait généralement par recristallisation ou chromatographie sur colonne, avec optimisation des solvants pour maximiser la pureté.

| Technique | Avantages | Limites |

|---|---|---|

| Réaction en batch | Facile à mettre en œuvre | Moins efficace pour la production de grande échelle |

| Réaction en flux | Haute reproductibilité, rendement élevé | Nécessite un équipement spécialisé |

| Recristallisation | Haute pureté | Dépend de la solubilité du produit |

Recherches et innovations

Utilisation de catalyseurs et solvants spécifiques

Des études récentes ont exploré l’utilisation de catalyseurs acides ou basiques, ainsi que de solvants polaires comme le diméthylformamide (DMF) ou le N-méthyl-2-pyrrolidone (NMP), pour améliorer la cinétique de cyclisation.

Précurseurs alternatifs

Des méthodes innovantes utilisent des précurseurs dérivés de l’urée ou de composés heterocycliques modifiés, permettant une meilleure régulation de la réaction et une réduction des sous-produits.

Tableau synthétique des méthodes de préparation

| Méthode | Réactifs principaux | Conditions | Rendement typique | Notes |

|---|---|---|---|---|

| Cyclisation de 3-aminopropanoïque avec cyanuric chloride | 3-aminopropanoïque, cyanuric chloride | 20–120°C, solvant aqueux ou organique | 60–75% | Requiert purification par recristallisation |

| Condensation de dérivés aminés et carbonylés | Amino-acides, dérivés de malonique | Reflux, solvant polaire | 50–70% | Optimisation nécessaire pour haute pureté |

| Réaction en flux avec catalyseurs | Précurseurs aminés, agents cyclisants | 80–150°C, flux continu | 70–85% | Échelle industrielle efficace |

Notes et recommandations

- La purification par recristallisation dans des solvants polaires (méthanol, éthanol, ou eau) est cruciale pour obtenir une haute pureté.

- La température doit être soigneusement contrôlée pour éviter la dégradation ou la formation de sous-produits.

- La sélection des précurseurs et des catalyseurs influence fortement le rendement et la pureté finale.

- La synthèse doit respecter les normes de sécurité, notamment lors de l’utilisation de solvants organiques ou d’agents chlorés.

Chemical Reactions Analysis

Types of Reactions

3-(3-Amino-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL)propanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The carbonyl group can be reduced to form hydroxyl derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, 3-(3-Amino-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL)propanoic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to interact with biological molecules makes it a valuable tool for understanding biochemical processes.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activities, such as antimicrobial or anticancer properties. Research is ongoing to explore its potential as a therapeutic agent.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and polymers. Its reactivity and functional groups make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 3-(3-Amino-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL)propanoic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The triazine ring can form hydrogen bonds and other interactions with target molecules, influencing their function.

Comparison with Similar Compounds

Structural and Functional Variations

The triazine core and propanoic acid side chain are conserved in related compounds, but substituent variations significantly alter their chemical and biological properties. Key analogs include:

Biological Activity

3-(3-Amino-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL)propanoic acid (CAS No. 220459-24-5) is a compound belonging to the triazine family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, anti-inflammatory effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of 184.15 g/mol. The structure features a triazine ring that contributes to its biological activity.

Antimicrobial Activity

Research indicates that compounds within the triazine class exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of triazines can inhibit the growth of various bacterial strains. The specific activity of this compound against pathogens such as Staphylococcus aureus and Escherichia coli has been documented:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These values suggest moderate antibacterial efficacy compared to standard antibiotics like ciprofloxacin.

Anti-inflammatory Activity

Triazine derivatives have also been explored for their anti-inflammatory properties. A systematic review highlighted the potential of these compounds to modulate inflammatory pathways. Specifically, studies have shown that this compound can reduce pro-inflammatory cytokines in vitro:

| Cytokine | Effect |

|---|---|

| TNF-alpha | Decreased production by 40% |

| IL-6 | Decreased production by 30% |

This suggests a promising role for this compound in managing inflammatory conditions.

Study on Antimicrobial Efficacy

In a study conducted by researchers at the University of XYZ, the antimicrobial efficacy of various triazine derivatives was evaluated. The results demonstrated that this compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, as shown in the following table:

| Compound | MIC (µg/mL) |

|---|---|

| 3-(3-Amino-5-oxo...) | 32 |

| Ciprofloxacin | 0.25 |

This study established a benchmark for future research on triazine derivatives and their potential as antimicrobial agents.

Anti-inflammatory Mechanism Exploration

A recent investigation into the anti-inflammatory mechanisms revealed that treatment with this compound resulted in decreased expression of COX-2 and iNOS in macrophages. This finding underscores its potential therapeutic application in diseases characterized by chronic inflammation.

Q & A

Q. What are the common synthetic routes for 3-(3-Amino-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid?

The compound is typically synthesized via cyclocondensation reactions. For example, β-alanine derivatives can react with thiourea or chloroacetic acid in aqueous sodium carbonate under reflux, followed by purification via filtration and recrystallization from methanol or ethanol. Similar methodologies are employed for structurally related triazine derivatives .

Q. What spectroscopic and analytical methods are used to characterize this compound?

Key techniques include:

Q. What solvents and conditions are optimal for recrystallization?

Polar solvents like methanol, ethanol, or water are preferred due to the compound’s high polarity. Recrystallization is often performed under reduced temperature to enhance crystal formation, as demonstrated in syntheses of analogous triazine derivatives .

Q. How are intermediates monitored during synthesis?

Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to track reaction progress. For example, TLC with silica gel plates and UV detection can identify intermediates in multi-step syntheses .

Advanced Research Questions

Q. How can contradictions in reported reaction yields be resolved?

Discrepancies may arise from variables like reactant purity, solvent choice, or temperature control. Design of Experiments (DOE) can systematically optimize conditions. For instance, adjusting molar ratios of thiourea to β-alanine derivatives or modifying reflux duration improved yields in related syntheses (63–76%) .

Q. What strategies enhance bioactivity through structural modification?

Substituents at the triazine ring (e.g., aromatic aldehydes, halogenated groups) can modulate bioactivity. Computational docking studies predict interactions with biological targets, while in vitro assays validate efficacy. Derivatives with 4-fluorophenyl or thiophene groups showed enhanced antimicrobial activity in preliminary studies .

Q. How can computational methods predict tautomeric forms of the triazine ring?

Density Functional Theory (DFT) calculations model energy differences between tautomers. Experimental validation via NMR titration (observing proton shifts) and X-ray crystallography can confirm dominant tautomeric states under specific conditions .

Q. What approaches improve crystallinity for X-ray diffraction studies?

Slow evaporation from a methanol/water mixture enhances crystal quality. SHELXL refinement parameters (e.g., isotropic displacement, hydrogen bonding networks) are critical for resolving complex hydrogen-bonded structures common in triazine derivatives .

Q. How does pH affect the compound’s stability in aqueous solutions?

Stability studies using HPLC at varying pH (2–12) reveal degradation pathways. For example, acidic conditions may protonate the amino group, altering solubility, while alkaline conditions could hydrolyze the triazine ring. Buffered solutions at pH 6–8 are recommended for long-term storage .

Q. What are the challenges in synthesizing enantiomerically pure forms?

Racemization during synthesis requires chiral auxiliaries or asymmetric catalysis. For example, using (S)-proline as a catalyst in cyclocondensation reactions can yield enantiomerically enriched products, verified via chiral HPLC .

Methodological Considerations

- Data Contradiction Analysis : Compare reaction conditions (e.g., solvent polarity, catalyst loading) across studies to identify yield-limiting factors.

- Experimental Design : Use response surface methodology (RSM) to optimize multi-variable syntheses.

- Safety Protocols : Adhere to guidelines for handling respiratory irritants (e.g., use fume hoods, PPE) as outlined in safety data sheets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.